3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
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Overview
Description
3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine is a heterocyclic compound that features a pyrazole ring substituted with a 2-chlorophenyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine typically involves the reaction of 2-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate cyclizing agent, such as acetic acid, to yield the desired pyrazole derivative . The reaction conditions often require refluxing the mixture for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Solvent selection and purification steps are also crucial to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, analgesic, and anticonvulsant properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
- 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
- 3-(2-Fluorophenyl)-1-phenyl-1H-pyrazol-5-ylamine
Uniqueness
3-(2-Chlorophenyl)-1-phenyl-1H-pyrazol-5-ylamine is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological profiles and chemical behaviors compared to its analogs .
Properties
CAS No. |
618092-68-5 |
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Molecular Formula |
C15H12ClN3 |
Molecular Weight |
269.73 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C15H12ClN3/c16-13-9-5-4-8-12(13)14-10-15(17)19(18-14)11-6-2-1-3-7-11/h1-10H,17H2 |
InChI Key |
VCUXKHQGXWZLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3Cl)N |
Origin of Product |
United States |
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